molecular formula C7H11NO2 B6615714 2-(1-isocyanatoethyl)oxolane CAS No. 1344272-27-0

2-(1-isocyanatoethyl)oxolane

Cat. No. B6615714
CAS RN: 1344272-27-0
M. Wt: 141.17 g/mol
InChI Key: RLLNYNXMMOYCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isocyanatoethyl)oxolane (2-ICE) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless, odorless, and volatile liquid that has a melting point of -7.2 °C and a boiling point of 66.8 °C. 2-ICE is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams.

Mechanism of Action

2-(1-isocyanatoethyl)oxolane is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also used as a reagent in organic synthesis and as a cross-linking agent in polyurethane foams. The reaction between ethylene oxide and phosgene is catalyzed by an acid catalyst, which results in the formation of this compound. The reaction is exothermic and takes place at temperatures between 0 °C and 50 °C.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can be toxic if inhaled or ingested. It can also cause skin and eye irritation. It is not known to have any significant biochemical or physiological effects on humans.

Advantages and Limitations for Lab Experiments

2-(1-isocyanatoethyl)oxolane has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used as an intermediate in the synthesis of a variety of compounds and materials. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be toxic if inhaled or ingested, and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound in the laboratory.

Future Directions

In the future, 2-(1-isocyanatoethyl)oxolane could be used in a variety of applications, including the synthesis of polymers, resins, and pharmaceuticals. It could also be used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds. Additionally, this compound could be used in the development of new materials with unique properties, such as improved thermal stability and flame retardancy. Finally, this compound could be used in the development of new coatings and adhesives that are more resistant to water, heat, and other environmental factors.

Synthesis Methods

2-(1-isocyanatoethyl)oxolane is typically synthesized by reacting ethylene oxide with phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures between 0 °C and 50 °C. The resulting product is a colorless liquid that is then purified by fractional distillation.

Scientific Research Applications

2-(1-isocyanatoethyl)oxolane is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a cross-linking agent in polyurethane foams, and as a precursor for a variety of compounds, such as polymers and resins. It is also used as a catalyst in the synthesis of polymers and resins, and as an intermediate in the synthesis of pharmaceuticals and other compounds.

properties

IUPAC Name

2-(1-isocyanatoethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(8-5-9)7-3-2-4-10-7/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLNYNXMMOYCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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